An In-depth Technical Guide to Fmoc-N-PEG23-acid: Properties and Applications in Drug Development
An In-depth Technical Guide to Fmoc-N-PEG23-acid: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-PEG23-acid is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of complex biomolecules and targeted therapeutics. This molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 23-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Fmoc group provides a base-labile protecting group for orthogonal synthesis strategies, while the long, hydrophilic PEG chain enhances solubility, reduces immunogenicity, and provides spatial separation between conjugated moieties. The terminal carboxylic acid allows for covalent linkage to primary amines through the formation of a stable amide bond. This guide provides a comprehensive overview of the properties of Fmoc-N-PEG23-acid, detailed experimental protocols for its use, and a visualization of its application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Fmoc-N-PEG23-acid
The physicochemical properties of Fmoc-N-PEG23-acid are summarized in the table below, providing key data for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C64H109NO27 |
| Molecular Weight | 1324.54 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DMF, DMSO, methylene chloride, and acetonitrile. |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Experimental Protocols
The utility of Fmoc-N-PEG23-acid lies in the independent reactivity of its two functional ends. The following protocols provide detailed methodologies for the deprotection of the Fmoc group to liberate the amine and the subsequent coupling of the carboxylic acid to a primary amine.
Fmoc Deprotection Protocol
This procedure describes the removal of the Fmoc protecting group to yield the free amine of the PEG linker, which can then be used for further conjugation.
Materials:
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Fmoc-N-PEG23-acid conjugate
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20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)
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DMF
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Dry inert gas (e.g., Nitrogen or Argon)
Procedure:
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Dissolve the Fmoc-N-PEG23-acid conjugate in DMF to a desired concentration.
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Under an inert atmosphere, add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, or a 10-20 fold molar excess for solution-phase reactions.
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Allow the reaction to proceed at room temperature with gentle agitation for 10-30 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, the piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated co-evaporation with DMF under reduced pressure or by precipitation of the product in cold diethyl ether and subsequent centrifugation.
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The resulting amine-PEG-acid can be used directly in the next step or after purification by an appropriate chromatographic method.
Carboxylic Acid Coupling Protocol (EDC/HATU)
This protocol details the activation of the terminal carboxylic acid of Fmoc-N-PEG23-acid and its coupling to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).
Materials:
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Fmoc-N-PEG23-acid
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Amine-containing molecule
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous DMF or DMSO
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Dry inert gas (e.g., Nitrogen or Argon)
Procedure:
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Dissolve Fmoc-N-PEG23-acid in anhydrous DMF or DMSO under an inert atmosphere.
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In a separate vial, dissolve the amine-containing molecule in anhydrous DMF or DMSO.
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To the solution of Fmoc-N-PEG23-acid, add 1.5 equivalents of HATU and 2 equivalents of DIPEA.
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In an alternative procedure, to the solution of Fmoc-N-PEG23-acid, add 1.5 equivalents of EDC and 1.5 equivalents of a coupling additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
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Allow the activation of the carboxylic acid to proceed for 15-30 minutes at room temperature.
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Add the solution of the amine-containing molecule to the activated Fmoc-N-PEG23-acid solution.
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Let the reaction proceed at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.
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Once the reaction is complete, the crude product can be purified by an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Application in PROTAC Synthesis and Mechanism of Action
A prominent application of Fmoc-N-PEG23-acid is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The PEG linker in Fmoc-N-PEG23-acid provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The following diagrams illustrate the workflow of PROTAC synthesis using Fmoc-N-PEG23-acid and the subsequent mechanism of action of the resulting PROTAC.
Caption: PROTAC Synthesis Workflow using Fmoc-N-PEG23-acid.
Caption: Mechanism of action of a PROTAC molecule.
